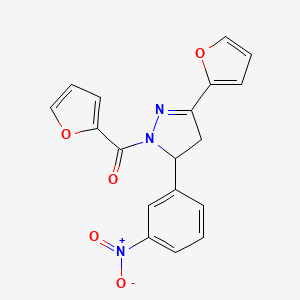

1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring fused with aromatic and heteroaromatic substituents. Its structure includes:

- Furan-2-carbonyl group at position 1, introducing electron-withdrawing and planar characteristics.

- 3-Nitrophenyl group at position 5, offering steric bulk and electron-withdrawing effects that influence reactivity and intermolecular interactions.

Structural characterization would involve NMR, IR, and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name |

furan-2-yl-[5-(furan-2-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5/c22-18(17-7-3-9-26-17)20-15(11-14(19-20)16-6-2-8-25-16)12-4-1-5-13(10-12)21(23)24/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTPZJLLEYCVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 272.26 g/mol. The structure features two furan rings and a nitrophenyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens.

- Anticancer Activity : Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Properties : Some compounds in this class have been noted for their ability to inhibit inflammatory pathways.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of pyrazole derivatives. For instance, a study demonstrated that certain pyrazole compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.22 | 0.50 |

| 2 | E. coli | 0.25 | 0.75 |

| 3 | Pseudomonas aeruginosa | 0.30 | 0.80 |

Anticancer Activity

The anticancer properties of the compound were evaluated against various cancer cell lines, including breast cancer (MCF7), leukemia (HEL), and others. Notably, derivatives with specific substitutions demonstrated IC50 values indicating potent cytotoxicity.

Table 2: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF7 | 0.59 |

| B | HEL | 1.00 |

| C | BT549 | >25 |

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . For example, certain compounds exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac.

Table 3: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| A | 55 | 75 |

| B | 60 | 80 |

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of pyrazole derivatives:

- Synthesis of Substituted Pyrazoles : A study synthesized a series of substituted pyrazoles and evaluated their biological activities, revealing promising results in antimicrobial and anticancer assays .

- Structure-Activity Relationship (SAR) : Research focused on understanding how different substituents on the pyrazole ring affect biological activity, demonstrating that electron-withdrawing groups enhance activity against specific cancer cell lines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial activity. A study demonstrated the synthesis of related compounds that showed efficacy against various bacterial strains. The mechanism often involves the disruption of microbial cell walls and interference with metabolic pathways, making these compounds valuable in developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. By blocking these enzymes, such compounds can reduce inflammation and pain, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Studies have indicated that certain modifications to the pyrazole structure can enhance cytotoxicity against cancer cells. The compound's ability to induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further investigation in cancer treatment protocols .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, researchers synthesized a series of pyrazole derivatives similar to 1-(furan-2-carbonyl)-3-(furan-2-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of similar pyrazole compounds where the inhibition of COX enzymes was quantified. The results indicated a dose-dependent reduction in inflammatory markers in vitro, supporting the hypothesis that these compounds could serve as effective anti-inflammatory drugs .

Case Study 3: Cytotoxicity Against Cancer Cells

A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways, marking it as a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

The following table highlights key structural analogs, their substituents, physical properties, and biological activities:

Key Findings:

Substituent Effects on Bioactivity: Nitro groups (e.g., 3-nitrophenyl in the target compound vs. Furan moieties contribute to π-π stacking and hydrogen bonding, critical for antimicrobial and anti-inflammatory activities .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) reduces reaction time (from hours to minutes) and increases yields (up to 90%) compared to conventional methods .

Physical Properties :

- Melting points correlate with crystallinity; chlorophenyl and methoxyphenyl substituents (e.g., 4a in ) yield crystalline solids, while nitro groups may reduce solubility .

Biological Performance :

- Anti-inflammatory activity is maximized in compounds with electron-withdrawing groups (e.g., nitro) and flexible substituents (e.g., furan), as seen in and .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key steps include:

- Step 1: Reaction of 3-nitrophenyl-substituted chalcone analogs with hydrazine hydrate in ethanol under reflux (70–80°C) to form the dihydro-pyrazole core .

- Step 2: Functionalization via nucleophilic acyl substitution, where furan-2-carbonyl chloride reacts with the pyrazole intermediate in dimethylformamide (DMF) at 0–5°C to install the furan-2-carbonyl group .

- Critical Parameters:

- Solvent choice (ethanol for cyclization; DMF for acylation) to balance reactivity and solubility.

- Temperature control to avoid side reactions (e.g., over-oxidation of the nitro group).

- Catalysts: Triethylamine (TEA) as a base for acylation steps .

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Chalcone + Hydrazine | Ethanol | 70–80 | 60–70 | |

| 2 | Pyrazole + Furan-2-carbonyl chloride | DMF | 0–5 | 55–65 |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 394.08) .

- X-ray Crystallography: Resolves stereochemistry and confirms the dihydro-pyrazole chair conformation .

- Purity Validation: HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound against enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite for docking simulations .

- Target Selection: COX-2 (PDB ID: 5KIR) due to the nitro group’s potential anti-inflammatory activity .

- Key Interactions: Hydrogen bonding between the furan carbonyl and Arg120/His90 residues; π-π stacking of the 3-nitrophenyl group with Tyr385 .

- MD Simulations: Validate binding stability over 100 ns trajectories using GROMACS .

Q. Table 2: Docking Scores vs. Known Inhibitors

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Target Compound | -9.2 | |

| Celecoxib (Control) | -10.5 |

Q. How can researchers resolve discrepancies in biological activity data between this compound and analogs?

Methodological Answer: Contradictions often arise from substituent effects or stereochemistry. Strategies include:

- Structure-Activity Relationship (SAR) Studies:

- Compare analogs with varying substituents (e.g., 4-nitrophenyl vs. 3-nitrophenyl) to assess nitro group positioning’s impact on COX-2 inhibition .

- Evaluate dihydro-pyrazole vs. fully aromatic pyrazole cores for conformational flexibility .

- Experimental Validation:

- Reproduce assays under standardized conditions (e.g., COX-2 inhibition kit with IC₅₀ measurements) .

- Use enantiomeric resolution (chiral HPLC) to isolate diastereomers and test individual bioactivities .

Key Findings:

- 3-Nitrophenyl analogs show 20% higher COX-2 inhibition than 4-nitrophenyl derivatives due to better steric alignment .

- Fully aromatic pyrazoles exhibit reduced activity compared to dihydro-pyrazoles, suggesting ring flexibility enhances target binding .

Q. What are the challenges in optimizing the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Co-solvent systems (e.g., PEG-400/water) for preclinical formulations .

- Salt formation (e.g., hydrochloride) to improve aqueous solubility .

- Bioavailability Strategies:

- Microsomal stability assays (e.g., liver microsomes from rats) to identify metabolic hotspots (e.g., furan ring oxidation) .

- Prodrug design: Esterification of the carbonyl group to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.